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molecular formula C16H16BrN B1282662 9-(4-bromobutyl)-9H-carbazole CAS No. 10420-20-9

9-(4-bromobutyl)-9H-carbazole

Cat. No. B1282662
M. Wt: 302.21 g/mol
InChI Key: IXCQFUSWIBGIQG-UHFFFAOYSA-N
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Patent
US08420231B2

Procedure details

1,4-Dibromobutane (640.2 g, 30 mol) and sodium hydride (30.1 g, 0.60 mol, 55%) were mixed in 500 mL of DMF under an argon atmosphere. Carbazole (100.0 g, 0.60 mol) was slowly added and the reaction mixture was stirred for 6 hours at room temperature. DMF was removed by vacuum distillation. Then, 9-(4-bromobutyl)-9H-carbazole was purified in a fresh column. The resulting product was purified by silica gel column chromatography (eluent: ethyl acetate:hexane=1:50 v/v) to yield 112 g (62%) of 9-(4-bromobutyl)-9H-carbazole (Compound 8).
Quantity
640.2 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]Br.[H-].[Na+].[CH:9]1[C:21]2[NH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]=2[CH:12]=[CH:11][CH:10]=1>CN(C=O)C>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][N:20]1[C:21]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[C:14]2[C:19]1=[CH:18][CH:17]=[CH:16][CH:15]=2 |f:1.2|

Inputs

Step One
Name
Quantity
640.2 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
30.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
Then, 9-(4-bromobutyl)-9H-carbazole was purified in a fresh column
CUSTOM
Type
CUSTOM
Details
The resulting product was purified by silica gel column chromatography (eluent: ethyl acetate:hexane=1:50 v/v)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrCCCCN1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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